molecular formula C13H9NO3 B132802 2-Benzoylnicotinic acid CAS No. 147779-25-7

2-Benzoylnicotinic acid

Cat. No. B132802
CAS RN: 147779-25-7
M. Wt: 227.21 g/mol
InChI Key: CUADCEFWXFDKEK-UHFFFAOYSA-N
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Description

2-Benzoylnicotinic acid is a chemical compound with the molecular formula C13H9NO3 . It has a molecular weight of 227.22 .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results . Chemical reactions can be influenced by many factors, including the presence of other substances, temperature, pressure, and more.


Physical And Chemical Properties Analysis

The physical and chemical properties of a substance can include its state of matter, color, density, solubility, melting point, boiling point, and more . Unfortunately, specific details about the physical and chemical properties of this compound are not provided in the search results.

Scientific Research Applications

Food Science and Chemistry

2-Benzoylnicotinic acid, as a derivative of benzoic acid, plays a role in food science and chemistry. Benzoic acid and its derivatives, including this compound, are found in plant and animal tissues, and are widely used as preservatives and flavoring agents in food, cosmetics, hygiene, and pharmaceutical products. These compounds are present in the environment and consequently, humans are commonly exposed to them (del Olmo, Calzada, & Nuñez, 2017).

Corrosion Inhibition

This compound derivatives have been studied for their potential as corrosion inhibitors. For example, research involving spirocyclopropane derivatives, which include this compound components, shows these compounds can effectively prevent mild steel corrosion in acidic environments. Their protective qualities are linked to both physical and chemical adsorption processes on metal surfaces (Chafiq et al., 2020).

Antiviral Research

In medicinal chemistry, 2-[2-(benzoylamino)benzoylamino]benzoic acid, a compound related to this compound, has shown potential as an antiadenoviral agent. Structurally related compounds have been synthesized and evaluated, highlighting the importance of specific substituent patterns for antiviral activity (Öberg et al., 2012).

Antimicrobial Applications

This compound derivatives have also been explored for their antimicrobial properties. Studies have shown that certain derivatives exhibit specific antimicrobial activities against a range of bacteria and fungi, including multidrug-resistant strains. This suggests potential applications in treating infections resistant to conventional antibiotics (Drăcea et al., 2010).

Pharmaceutical Research

In the pharmaceutical field, derivatives of this compound are used to investigate their roles as enzyme inhibitors or as part of drug formulations. For instance, their use in the development and validation of drugs for cancer treatment and other diseases has been explored (Yeo et al., 2007).

Analytical Chemistry

This compound and its derivatives are instrumental in analytical chemistry, particularly in chromatographic techniques. They are used as reagents for the separation and analysis of various compounds, including pharmaceuticals and biomolecules (Beale et al., 1989).

Mechanism of Action

The mechanism of action of 2-Benzoylnicotinic acid is not specified in the search results . The mechanism of action typically refers to how a substance produces an effect within a biological system, which can be complex and involve interactions with multiple molecular targets.

Safety and Hazards

While specific safety and hazard information for 2-Benzoylnicotinic acid is not provided in the search results , it’s important to handle all chemical substances with care. This includes using appropriate personal protective equipment, following safe handling procedures, and adhering to disposal guidelines.

properties

IUPAC Name

2-benzoylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-12(9-5-2-1-3-6-9)11-10(13(16)17)7-4-8-14-11/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUADCEFWXFDKEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356450
Record name 2-benzoylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194865
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

147779-25-7
Record name 2-benzoylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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